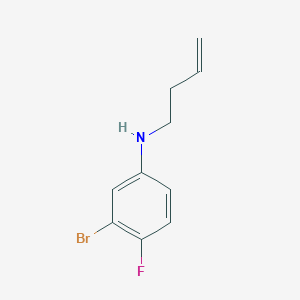

3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline

Description

Chemical Classification and Nomenclature

This compound belongs to the extensive class of halogenated aromatic amines, specifically categorized as a substituted aniline derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry naming conventions, where the aniline core structure serves as the parent compound with specific positional designations for each substituent. The compound is also known by the alternative name 3-bromo-N-but-3-enyl-4-fluoroaniline, reflecting the simplified representation of the butenyl substituent.

The chemical classification system places this compound within the broader category of organohalogen compounds due to the presence of both bromine and fluorine atoms. More specifically, it falls under the subcategory of aryl halides, which are characterized by halogen atoms directly bonded to aromatic ring systems. The nitrogen-containing functionality classifies it as an aromatic amine, with the additional alkyl substitution on the nitrogen making it a secondary amine derivative.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| PubChem Compound Identifier | 115650288 |

| Molecular Formula | C₁₀H₁₁BrFN |

| Molecular Weight | 244.10 g/mol |

| Chemical Abstracts Service Number | 1566986-58-0 |

| Alternative Name | 3-bromo-N-but-3-enyl-4-fluoroaniline |

| Compound Class | Halogenated aniline derivative |

The nomenclature system also reflects the compound's structural complexity through the designation of multiple substituent positions. The numbering system begins from the carbon bearing the amino group, designated as position 1, with the bromine substituent at position 3 and fluorine at position 4. This positioning is crucial for understanding the compound's reactivity patterns and potential synthetic applications.

Historical Context in Halogenated Aniline Chemistry

The development of halogenated aniline chemistry has its roots in the mid-19th century, when aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation processes. The subsequent exploration of aniline derivatives led to significant advances in dye chemistry and pharmaceutical applications, establishing the foundation for modern halogenated aromatic amine research.

Halogenated anilines gained particular prominence during the expansion of synthetic organic chemistry in the 20th century. The introduction of halogen substituents onto aromatic amine frameworks provided chemists with versatile building blocks for cross-coupling reactions and other synthetic transformations. The development of site-selective halogenation methods became crucial for accessing specific regioisomers, as traditional electrophilic aromatic substitution reactions with anilines often resulted in complex product mixtures due to the highly activating nature of the amino group.

Recent advances in halogenated aniline chemistry have focused on achieving precise regiocontrol in synthetic transformations. Research has demonstrated that halogenated anilines can serve as effective substrates for site-selective cross-coupling reactions, where the inherent reactivity differences between various halogen substituents enable selective functionalization. These developments have particular relevance for this compound, as the presence of both bromine and fluorine provides opportunities for sequential or selective coupling reactions.

The historical progression of halogenated aniline research has also revealed the natural occurrence of such compounds. Recent investigations have identified halogenated anilines, including compounds such as 2,4,6-tribromoaniline and 2,4,6-trichloroaniline, as natural products biosynthesized by marine microalgae, challenging the previous assumption that these were exclusively synthetic compounds. This discovery has expanded the scope of halogenated aniline research to include biosynthetic pathways and environmental chemistry considerations.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its unique combination of functional groups that provide multiple avenues for chemical transformation. The compound represents an important example of how modern synthetic chemistry has evolved to create increasingly complex molecules with specific substitution patterns designed for targeted applications.

One of the primary areas of research significance involves the compound's potential as a building block for pharmaceutical and agrochemical synthesis. The presence of both halogen substituents and the alkenyl chain provides multiple reactive sites that can be selectively modified through various coupling reactions. Research has shown that such multi-functionalized aniline derivatives are particularly valuable in medicinal chemistry, where precise structural modifications can lead to significant changes in biological activity.

The compound's structure makes it an excellent substrate for studying site-selective cross-coupling reactions, a rapidly evolving field in organic chemistry. The differential reactivity between bromine and fluorine substituents allows researchers to investigate selective functionalization strategies. Studies have demonstrated that the bromine substituent typically exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to the fluorine substituent, enabling sequential modification strategies.

Table 2: Research Applications of Halogenated Aniline Derivatives

| Application Area | Specific Use | Reference Compounds |

|---|---|---|

| Cross-coupling Chemistry | Site-selective functionalization | Polyhalogenated arenes |

| Pharmaceutical Synthesis | Intermediate formation | N-alkylated anilines |

| Materials Chemistry | Precursor synthesis | Fluorinated aromatics |

| Catalytic Studies | Substrate evaluation | Halogenated heterocycles |

Research into N-alkylation chemistry has also highlighted the importance of compounds like this compound. Studies have shown that aniline derivatives can undergo efficient reductive mono-N-alkylation reactions using various aldehydes as alkylating agents. The but-3-en-1-yl substitution pattern in this compound represents a specific example of how alkenyl groups can be introduced onto aniline nitrogen atoms through such methodologies.

Overview of Structure and Key Properties

The molecular structure of this compound exhibits several distinctive features that define its chemical behavior and potential applications. The compound consists of a benzene ring substituted with an amino group at position 1, a bromine atom at position 3, and a fluorine atom at position 4, with the nitrogen bearing a but-3-en-1-yl substituent.

The structural arrangement creates a unique electronic environment within the molecule. The electron-withdrawing effects of both halogen substituents significantly influence the electron density distribution on the aromatic ring compared to unsubstituted aniline. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect, while the bromine atom provides both electronic and steric influences that affect the compound's reactivity patterns.

The but-3-en-1-yl substituent on the nitrogen introduces additional structural complexity through the presence of a terminal alkene functionality. This alkenyl chain provides opportunities for further chemical modification through alkene-specific reactions such as hydrogenation, epoxidation, or cycloaddition reactions. The four-carbon chain length creates sufficient separation between the aromatic system and the alkene functionality to allow for selective modification of either component.

Table 3: Key Structural Features and Properties

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Aromatic Ring | Benzene core with electron-withdrawing substituents | Reduced electron density compared to aniline |

| Bromine Substituent | Halogen at meta position (position 3) | Reactive site for cross-coupling reactions |

| Fluorine Substituent | Halogen at para position (position 4) | Strong electron-withdrawing effect |

| N-Alkyl Chain | But-3-en-1-yl group | Additional reactive functionality |

| Secondary Amine | N-substituted amino group | Modified basicity and nucleophilicity |

The compound's creation date in chemical databases indicates its relatively recent synthesis, with PubChem records showing initial creation in 2016 and modification as recently as 2025. This timeline reflects the ongoing interest in developing new halogenated aniline derivatives for various research applications. The specific substitution pattern of this compound represents a designed approach to creating multifunctional molecules that can serve as versatile synthetic intermediates.

Properties

IUPAC Name |

3-bromo-N-but-3-enyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h2,4-5,7,13H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZRSLFXQZANOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview:

- Reagents: Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts or solvents.

- Conditions: Typically conducted in inert solvents like dichloromethane or chloroform, at controlled temperatures to achieve regioselectivity.

- Selectivity Control: Use of catalysts such as tetrabutylammonium bromide enhances regioselectivity towards the desired position (e.g., para or ortho relative to amino and fluorine groups).

Research Findings:

- A patent describes the bromination of 2-fluoroaniline using tetrabutylammonium bromide and molecular bromine, achieving high yields of 4-bromo-2-fluoroaniline with minimal by-products.

- Reactions are typically carried out at room temperature, with reaction times ranging from 15 to 30 minutes, ensuring high selectivity and yield.

Reaction Scheme:

2-fluoroaniline + Br₂ → 4-bromo-2-fluoroaniline

Notes:

- Bromination can lead to isomeric mixtures; thus, reaction conditions and reagent ratios are optimized for selectivity.

- Reuse of reaction media and iterative bromination cycles can improve overall yield and purity.

Functionalization with But-3-en-1-yl Group

The amino group of the aromatic ring needs to be converted into a suitable precursor for the attachment of the but-3-en-1-yl moiety.

Approach:

- N-alkylation or N-arylation: The amino group can be transformed into an N-alkyl derivative via nucleophilic substitution reactions.

- Use of N-(but-3-en-1-yl) derivatives: The key step involves coupling the aromatic amine with a suitable but-3-en-1-yl halide or equivalent.

Research Findings:

- Patent literature indicates the use of halogenated alkyl derivatives or olefinic compounds in nucleophilic substitution reactions with aromatic amines.

- For example, the reaction of 4-fluoro-3-bromoaniline with but-3-en-1-yl halides under basic conditions can yield the desired N-alkylated product.

Reaction Scheme:

4-fluoro-3-bromoaniline + but-3-en-1-yl halide → N-(but-3-en-1-yl)-4-fluoro-3-bromoaniline

Notes:

- The reaction often employs bases such as potassium carbonate or sodium hydride.

- Conditions are optimized to prevent over-alkylation or side reactions.

Synthesis via Multi-step Pathway

The overall process can be summarized as a multi-step sequence:

Alternative Approaches and Innovations

Recent research suggests employing ultrasound-assisted reactions to enhance reaction rates and selectivity, as well as phase transfer catalysis to improve yields.

Research Data:

Research Data Table:

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Benefits | Drawbacks |

|---|---|---|---|---|

| Direct bromination with bromine | Bromine, catalysts | Room temp, 15-30 min | High yield, regioselectivity | Toxic reagents, environmental hazards |

| N-alkylation with but-3-en-1-yl halides | Halogenated alkyl derivatives | Base, reflux | Specific functionalization | Over-alkylation risk |

| Ultrasound-assisted halogenation | Bromine, ultrasound | 20-25°C, 30 min | Enhanced efficiency | Equipment requirement |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-N-(but-3-en-1-yl)-4-fluoroaniline.

Scientific Research Applications

Medicinal Chemistry

Overview

In medicinal chemistry, 3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline serves as a crucial building block for the synthesis of pharmaceutical compounds. Its unique functional groups enhance its ability to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Studies

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromine and fluorine atoms is believed to enhance binding affinity to target enzymes involved in cancer progression.

- Antimicrobial Properties : Studies have shown that compounds derived from this compound demonstrate promising antibacterial activity, potentially leading to new antibiotics.

Material Science

Overview

The compound is also explored in material science for its potential use in developing advanced materials with specific electronic properties. Its incorporation into polymers can impart unique characteristics such as fluorescence or conductivity.

Applications

- Polymer Development : By integrating this compound into polymer matrices, researchers have created materials with enhanced mechanical and thermal properties.

- Fluorescent Materials : The compound's unique structure allows it to be used in the synthesis of fluorescent dyes, which have applications in imaging and diagnostics.

Organic Synthesis

Overview

In organic synthesis, this compound acts as an intermediate for synthesizing more complex organic molecules. It facilitates the development of new synthetic methodologies due to its reactivity.

Reactions

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds, which are important in drug discovery.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Variations

(a) 3-Bromo-4-fluoroaniline (Parent Compound)

The parent compound, 3-bromo-4-fluoroaniline (CAS No. 656-64-4), lacks the N-(but-3-en-1-yl) group. Its molecular formula is C₆H₅BrFN, with a molecular weight of 190.01 g/mol . This derivative serves as a precursor in pharmaceutical intermediates, such as 3'-bromo-4'-fluoroacetanilide (CAS No. 1009-75-2), where acetylation of the amine group enhances stability .

(b) 4-Chloro-N-phenylphthalimide

1, ) shares structural similarities in halogen substitution. The electron-withdrawing chlorine and phthalimide group reduce basicity compared to 3-bromo-4-fluoroaniline derivatives. This compound is utilized in polyimide synthesis, highlighting how halogen and N-substituents tailor materials properties .

N-Substituent Variations

(a) N-(But-3-en-1-yl)-4-fluoroaniline (5-1d)

This analog (C₁₀H₁₂FN) replaces the bromine at the 3-position with hydrogen. The absence of bromine simplifies the aromatic NMR signals, likely showing a triplet for the 4-fluoro proton and doublets for the ortho and meta hydrogens. The allylic protons in the but-3-en-1-yl group would exhibit similar splitting patterns to the target compound .

(b) N-(1-Cyclopropylethyl)-3-bromo-4-fluoroaniline (CAS No. 1566092-36-1)

Here, the N-substituent is a cyclopropylethyl group, introducing steric hindrance and rigidity. The cyclopropane ring’s strain may enhance reactivity in ring-opening reactions compared to the allylic system in the target compound .

(c) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

This structurally complex analog () demonstrates how additional halogenation and trifluoromethyl groups drastically alter electronic properties and biological activity, as seen in PET imaging correctors for ΔF508-CFTR .

Acetanilide Derivatives

3'-Bromo-4'-fluoroacetanilide (CAS No. 1009-75-2) is an acetylated version of the parent compound. Acetylation reduces amine reactivity and basicity, making it more suitable for controlled coupling reactions. Its molecular formula is C₈H₇BrFNO, with a molecular weight of 232.05 g/mol .

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Synthetic Flexibility : The but-3-en-1-yl group in the target compound enables further functionalization via olefin metathesis or epoxidation, a feature absent in cyclopropylethyl or acetylated analogs .

- Fluorine’s ortho/para-directing effect further fine-tunes reactivity .

- Proton Affinity : While direct data for the target compound is lacking, 4-fluoroaniline derivatives exhibit higher proton affinity than nitro-substituted analogs (e.g., 4-nitroaniline), suggesting similar trends for brominated versions .

Biological Activity

3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and mechanisms of action of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

Molecular Weight: 219.09 g/mol

Melting Point: Not specified in available literature

Solubility: Not soluble in water, but soluble in organic solvents.

Synthesis

The synthesis of this compound typically involves the bromination of 4-fluoroaniline followed by a coupling reaction with an appropriate alkene. The synthetic routes may vary based on the desired yield and purity, as well as the specific functional groups involved.

Synthetic Route Example

-

Bromination of 4-Fluoroaniline:

- React 4-fluoroaniline with bromine in a suitable solvent.

- Isolate the bromo derivative.

-

Alkylation:

- Perform a nucleophilic substitution with but-3-en-1-yl halide.

- Purify the final product through recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. In particular, studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study:

A study on structurally related compounds found that certain anilines displayed significant cytotoxicity against non-small cell lung cancer (NSCLC) cells, suggesting a potential mechanism involving inhibition of key signaling pathways such as MET and VEGFR .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown activity against Gram-positive bacteria, indicating that modifications to the aniline structure can enhance antibacterial efficacy.

Research Findings:

A recent study reported that specific quinone derivatives exhibited MIC values between 4 and 8 μg/mL against Gram-positive bacteria, highlighting the importance of structural features such as alkyl chain length for biological activity .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Kinases:

- Antimicrobial Mechanisms:

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline?

Methodological Answer:

- Stepwise functionalization : Start with 3-bromo-4-fluoroaniline (synthesized via halogenation of 4-fluoroaniline using bromine under controlled conditions ).

- Alkylation : React the intermediate with 3-buten-1-yl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C for 12–24 hours. Monitor progress via TLC or LC-MS .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization may require adjusting stoichiometry and reaction time .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic signals:

- Aromatic protons : Split patterns due to bromine (deshielding) and fluorine (para-directing effects).

- Allylic protons (but-3-en-1-yl) : δ ~5.6–5.8 ppm (vinyl CH₂) and δ ~3.4–3.6 ppm (N-CH₂).

- ¹³C NMR : Identify carbons adjacent to bromine (C-Br, δ ~110–120 ppm) and fluorine (C-F, δ ~160–165 ppm).

- Cross-validation : Compare with data from analogous N-allyl aniline derivatives (e.g., N-(but-3-en-1-yl)-4-(trifluoromethyl)aniline ).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Assume acute toxicity similar to 4-fluoroaniline (rat oral LD₅₀ = 417 mg/kg; severe skin/eye irritation ).

- Handling : Use PPE (gloves, goggles, fume hood), avoid inhalation, and store under inert gas at 2–8°C.

- Waste disposal : Neutralize with dilute HCl before incineration or specialized chemical waste protocols .

Advanced Research Questions

Q. How can HiKE-IMS resolve structural isomers or protonation states of this compound?

Methodological Answer:

- Experimental setup : Operate HiKE-IMS at 14–15 mbar with nitrogen buffer gas. Set drift region length to 15.7 cm and temperature to 25–30°C .

- Mobility analysis : Compare reduced mobilities (K₀) of molecular ion vs. protonated species. For example, 4-fluoroaniline shows three peaks in nitrogen (K₀ = 1.794–1.971 cm² V⁻¹ s⁻¹ ).

- Data interpretation : Use computational tools (e.g., IMoS) to model mobilities and assign structures, accounting for bromine’s steric effects on ion mobility .

Q. What mechanistic insights explain contradictions in degradation rates under aerobic vs. anaerobic conditions?

Methodological Answer:

- Aerobic degradation : Likely involves hydroxyl radicals attacking the aromatic ring, with bromine and fluorine substituents altering electron density (observe via LC-MS/MS).

- Anaerobic pathways : Microbial consortia (e.g., Ralstonia sp.) may cometabolize via dehalogenase enzymes—track fluorine/bromine release using ion chromatography .

- Kinetic studies : Compare half-lives in bioaugmented systems vs. abiotic controls to distinguish biotic/abiotic contributions .

Q. How does the electron-withdrawing bromine substituent influence regioselectivity in further functionalization?

Methodological Answer:

- Electrophilic substitution : Bromine directs incoming electrophiles to meta positions relative to itself. Test via nitration (HNO₃/H₂SO₄) or sulfonation, analyzing products via HPLC/HRMS.

- Computational modeling : Use DFT (B3LYP/6-311+G*) to calculate Fukui indices and predict reactive sites .

- Cross-coupling : Optimize Suzuki-Miyaura reactions (e.g., with Pd(PPh₃)₄) targeting the bromine site for biaryl synthesis .

Methodological Notes for Data Contradictions

- Structural discrepancies in NMR : If signals deviate from predicted patterns, consider dynamic effects (e.g., restricted rotation of the but-3-en-1-yl group) or impurities from incomplete alkylation. Use 2D NMR (COSY, HSQC) for resolution .

- Conflicting mobility data (HiKE-IMS) : Replicate experiments in different buffer gases (air vs. nitrogen) to assess environmental effects on ion formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.